molecular formula C10H14N2O3 B13731651 3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester

Cat. No.: B13731651
M. Wt: 210.23 g/mol
InChI Key: OULXTSFDCAUNRR-UHFFFAOYSA-N
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Description

3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-oxopentanenitrile with hydrazine monohydrate in ethanol under reflux conditions. The reaction mixture is then cooled, concentrated, and purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isopropyl-1H-pyrazol-3-amine
  • 3-(5-Isopropyl-1H-pyrazol-3-yl)-propionic acid
  • 3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-butyric acid

Uniqueness

3-(5-Isopropyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester is unique due to its specific structural features and the presence of both pyrazole and ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-oxo-3-(5-propan-2-yl-1H-pyrazol-3-yl)propanoate

InChI

InChI=1S/C10H14N2O3/c1-6(2)7-4-8(12-11-7)9(13)5-10(14)15-3/h4,6H,5H2,1-3H3,(H,11,12)

InChI Key

OULXTSFDCAUNRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)CC(=O)OC

Origin of Product

United States

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